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Compound of Interest

Compound Name:
N-(4-

ethoxyphenyl)ethanesulfonamide

Cat. No.: B2376059 Get Quote

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and potential biological significance of N-(4-
ethoxyphenyl)ethanesulfonamide for researchers, scientists, and professionals in drug

development.

Molecular Structure and Identification
N-(4-ethoxyphenyl)ethanesulfonamide is an organic compound belonging to the N-aryl

sulfonamide class. Its structure features an ethanesulfonyl group linked to the nitrogen atom of

a 4-ethoxyaniline moiety.

Table 1: Compound Identification
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Identifier Value Source

IUPAC Name

N-(4-

ethoxyphenyl)ethanesulfonami

de

-

CAS Number 57616-19-0 [1][2][3][4]

Molecular Formula C10H15NO3S [1][2][3]

Molecular Weight 229.30 g/mol [1][2]

Canonical SMILES
CCS(=O)

(=O)Nc1ccc(OCC)cc1
[2]

MDL Number MFCD01107002 [1][2]

Physicochemical Properties
The predicted physicochemical properties of N-(4-ethoxyphenyl)ethanesulfonamide are

summarized in the table below. These properties are crucial for assessing its potential as a

drug candidate, including its solubility, permeability, and metabolic stability.

Table 2: Predicted Physicochemical Properties

Property Value Notes

Molecular Weight 229.30 g/mol -

XLogP3 1.9 Predicted lipophilicity

Hydrogen Bond Donor Count 1 -

Hydrogen Bond Acceptor

Count
3 -

Rotatable Bond Count 4 -

Topological Polar Surface Area 54.6 Å² -

Spectroscopic Data (Predicted)
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While specific experimental spectra for N-(4-ethoxyphenyl)ethanesulfonamide are not readily

available in the public domain, the expected spectral characteristics can be predicted based on

its chemical structure and comparison with the closely related and well-characterized

compound, N-(4-ethoxyphenyl)acetamide (Phenacetin).[5][6]

Table 3: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- Ethyl group (ethoxy): A triplet around 1.4 ppm

(CH3) and a quartet around 4.0 ppm (OCH2). -

Ethyl group (ethanesulfonyl): A triplet around 1.3

ppm (CH3) and a quartet around 3.1 ppm

(SO2CH2). - Aromatic protons: A pair of

doublets in the range of 6.8-7.2 ppm,

characteristic of a para-substituted benzene

ring. - NH proton: A broad singlet, the chemical

shift of which is dependent on solvent and

concentration.

¹³C NMR

- Ethyl group carbons: Peaks in the aliphatic

region (approx. 15-70 ppm). - Aromatic carbons:

Peaks in the aromatic region (approx. 115-160

ppm). - Sulfonamide carbon: A peak for the CH2

group adjacent to the sulfonyl group.

IR Spectroscopy

- N-H stretch: A characteristic absorption band

around 3200-3300 cm⁻¹. - S=O stretches: Two

strong absorption bands characteristic of the

sulfonyl group, typically in the ranges of 1320-

1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹

(symmetric). - C-O-C stretch: An absorption

band for the ether linkage. - Aromatic C-H and

C=C stretches: Bands in their respective

characteristic regions.

Mass Spectrometry

- Molecular Ion Peak (M⁺): Expected at m/z =

229. - Fragmentation Pattern: Fragmentation

would likely involve cleavage of the C-N bond,

the S-N bond, and loss of the ethoxy group.

Experimental Protocols
Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide
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A standard and widely applicable method for the synthesis of N-aryl sulfonamides involves the

reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[7] The

following protocol describes a plausible synthetic route for N-(4-
ethoxyphenyl)ethanesulfonamide.

Reaction Scheme:

Reactants

Conditions Product

4-Ethoxyaniline
+

Ethanesulfonyl Chloride

Pyridine or Triethylamine

Dichloromethane (DCM)

0°C to Room Temperature

N-(4-ethoxyphenyl)ethanesulfonamide
Reaction

Click to download full resolution via product page

Caption: General synthesis scheme for N-(4-ethoxyphenyl)ethanesulfonamide.

Materials:

4-Ethoxyaniline (p-phenetidine)
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Ethanesulfonyl chloride

Pyridine or Triethylamine (as a base)

Dichloromethane (DCM) or other suitable aprotic solvent

Hydrochloric acid (1M solution)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve 4-ethoxyaniline (1.0 equivalent) in dichloromethane in a round-bottom flask

equipped with a magnetic stir bar.

Cool the solution to 0°C using an ice bath.

Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution.

Slowly add ethanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.
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The crude N-(4-ethoxyphenyl)ethanesulfonamide can be purified by recrystallization or

column chromatography.

Biological Activity and Drug Development Context
While no specific biological activity has been documented for N-(4-
ethoxyphenyl)ethanesulfonamide, the N-aryl sulfonamide scaffold is a well-established

"privileged structure" in medicinal chemistry. This motif is present in a wide array of FDA-

approved drugs, demonstrating a broad spectrum of pharmacological activities.[8][9][10]

Derivatives of ethanesulfonamide have been investigated as potent and orally active

endothelin-A receptor antagonists, which have potential applications in treating cardiovascular

diseases.[11][12] The sulfonamide group is a key pharmacophore that contributes to the

binding of these molecules to their biological targets and can improve the physicochemical

properties of a drug candidate.[13]

The general workflow for investigating a novel compound like N-(4-
ethoxyphenyl)ethanesulfonamide in a drug discovery program is outlined below.
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Synthesis of
N-(4-ethoxyphenyl)ethanesulfonamide

Purification &
Characterization

High-Throughput
Screening (HTS)

Hit Identification

Lead Optimization
(SAR Studies)

Preclinical Studies
(In vivo & In vitro)

Clinical Trials
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Caption: A simplified workflow for the investigation of a novel chemical entity in drug discovery.
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Conclusion
N-(4-ethoxyphenyl)ethanesulfonamide is a compound of interest due to its N-aryl

sulfonamide core structure, a common feature in many therapeutic agents. While specific

experimental data for this molecule is limited, this guide provides a comprehensive overview

based on its known identifiers, predicted properties, a plausible synthetic route, and the

broader context of its chemical class in drug development. Further research, including

synthesis, purification, and biological screening, is necessary to fully elucidate its potential as a

pharmacologically active agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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